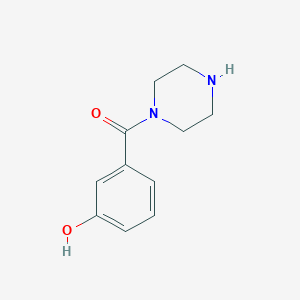
(3-Hydroxyphenyl)(piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Hydroxyphenyl)(piperazin-1-yl)methanone”, also known as HPPM, is an organic compound that belongs to the family of piperazine derivatives. It has a molecular weight of 242.7 .
Molecular Structure Analysis
The InChI code for “(3-Hydroxyphenyl)(piperazin-1-yl)methanone” is 1S/C11H14N2O2.ClH/c14-10-3-1-2-9 (8-10)11 (15)13-6-4-12-5-7-13;/h1-3,8,12,14H,4-7H2;1H .Physical And Chemical Properties Analysis
“(3-Hydroxyphenyl)(piperazin-1-yl)methanone” has a molecular formula of C11H15ClN2O2 .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Discovery
(3-Hydroxyphenyl)(piperazin-1-yl)methanone: derivatives have been investigated as potential inhibitors of MAGL (Monoacylglycerol Lipase) . MAGL plays a crucial role in the endocannabinoid system, and inhibiting it could have therapeutic implications for pain management, inflammation, and neurological disorders .
Antifungal Activity
While the compound itself may not exhibit antifungal properties, certain derivatives have been evaluated. For instance, compounds like 9a and 9d displayed fungicidal activity against Candida galibrata strains .
Benzothiazole Derivatives
The synthesis of novel 3-(piperazin-1-yl)-1,2-benzothiazole derivatives involving this compound has been explored. These derivatives may have potential applications in medicinal chemistry and drug development .
Virtual Screening and Drug Design
A computational approach identified a phenyl(piperazin-1-yl)methanone inhibitor of MAGL through virtual screening. This method leveraged a fingerprint-driven consensus docking (CD) approach, highlighting its relevance in drug discovery .
Safety and Hazards
Propiedades
IUPAC Name |
(3-hydroxyphenyl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-10-3-1-2-9(8-10)11(15)13-6-4-12-5-7-13/h1-3,8,12,14H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHVBQVWMYCMNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxyphenyl)(piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2421522.png)
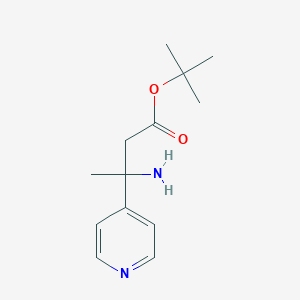
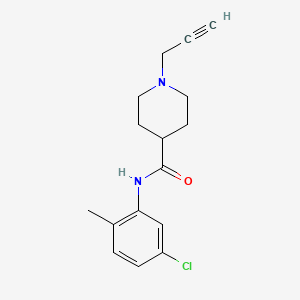
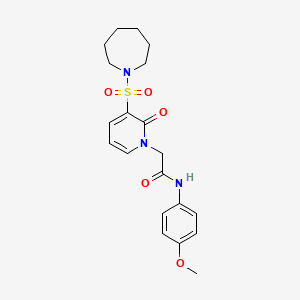
![3-(4-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2421526.png)
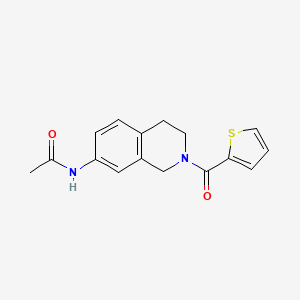
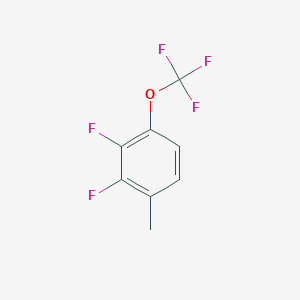
![N-(2,5-dimethoxybenzyl)-3-{[5-(3-methylphenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2421530.png)

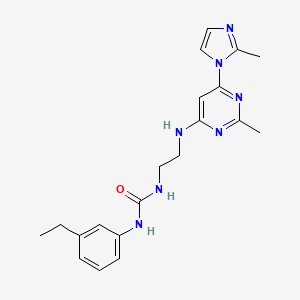
![4-(N,N-diisobutylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2421539.png)
![Methyl 4-[(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2421541.png)
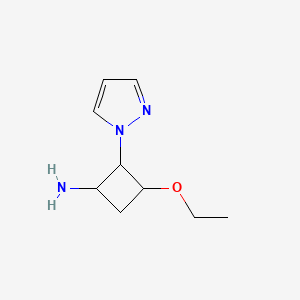
amine](/img/structure/B2421543.png)